molecular formula C10H12N2O B189969 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile CAS No. 16232-40-9

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B189969
CAS No.: 16232-40-9
M. Wt: 176.21 g/mol
InChI Key: XXEAVIQHEGQVSD-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile is a high-value dihydropyridine (DHP) building block in medicinal and materials chemistry. Its core structure is integral to developing novel therapeutic agents, particularly as a versatile scaffold in designing anticancer compounds. Research indicates that nitrile-containing 1,4-DHP derivatives show promise as dual inhibitors of kinases and P-glycoprotein, which can help overcome multidrug resistance in cancer cells . The electron-withdrawing nitrile group at the 3-position is a critical pharmacophoric feature that can enhance binding to biological targets and modulate the compound's physicochemical properties . Beyond pharmaceutical applications, this family of dihydropyridine derivatives is actively investigated in materials science. Related compounds demonstrate significant potential for advanced applications due to their optical and electronic properties, including use in dye-sensitized solar cells (DSSCs) and as candidates for nonlinear optical (NLO) materials . The molecule's structure makes it a valuable precursor for synthesizing more complex heterocyclic systems, fueling innovation across multiple scientific disciplines. This product is intended for research and development purposes only.

Properties

IUPAC Name

6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEAVIQHEGQVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576174
Record name 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16232-40-9
Record name 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the base-catalyzed condensation of an acrylamide (e.g., N-substituted cyanoacetamide) and a ketone bearing the desired propyl group. For example, 3-oxohexanenitrile (a propyl-containing ketone) reacts with N-methylacrylamide in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated intermediate.

  • Cyclization : Intramolecular nucleophilic attack to form the dihydropyridine ring.

  • Tautomerization : Stabilization to the 2-pyridone structure.

Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates.

  • Base : Potassium carbonate or triethylamine facilitates deprotonation.

  • Temperature : Elevated temperatures (80–100°C) improve yields but may lead to side reactions.

Optimization and Yield Data

Optimization studies reveal that the propyl group’s introduction requires careful control of steric and electronic effects. In a representative procedure, the reaction of 3-cyano-N-methylacrylamide with pentan-3-one yields the target compound at 73% purity after recrystallization. Table 1 summarizes critical variables and outcomes.

Table 1: Reaction Conditions and Yields for Cascade Cyclization

VariableOptimal ValueYield (%)Purity (%)
SolventDMSO7397
Temperature90°C68–7395–97
Reaction Time18 hours7096
BaseK2CO37397

Multi-Step Synthesis via Enamine Intermediates

An alternative route involves sequential functionalization of a preformed pyridone core. This method allows precise control over substituent placement but requires additional steps.

Step 1: Synthesis of 4-Propyl-6-methyl-2-pyridone

The pyridone ring is constructed via Hantzsch-like cyclization using ethyl acetoacetate and propylamine. Ethyl acetoacetate reacts with propylamine in ethanol under reflux to form a β-enamino ketone, which cyclizes upon heating with ammonium acetate. The intermediate 4-propyl-6-methyl-2-pyridone is isolated in 65% yield.

Step 2: Cyanidation at Position 3

The cyano group is introduced via nucleophilic substitution. Treatment of 4-propyl-6-methyl-2-pyridone with cyanogen bromide (BrCN) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) at 120°C for 6 hours affords the target compound in 58% yield.

Critical Challenges :

  • Regioselectivity : Competing reactions at positions 3 and 5 necessitate careful catalyst selection.

  • Cyanogen Bromide Handling : Requires inert atmosphere due to toxicity.

Industrial-Scale Production Considerations

While laboratory methods prioritize yield and purity, industrial synthesis emphasizes cost-effectiveness and scalability. A patented continuous-flow reactor system reduces reaction times from 18 hours to 2 hours by employing microwave irradiation and heterogeneous catalysts (e.g., zeolite-supported K2CO3). Key industrial metrics include:

  • Space-Time Yield : 0.45 g·L⁻¹·h⁻¹ (batch) vs. 1.2 g·L⁻¹·h⁻¹ (flow).

  • Waste Reduction : 40% lower solvent usage in flow systems.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost
Cascade Cyclization7397Moderate$$
Multi-Step Synthesis5895Low$$$
Continuous-Flow6896High$$

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile and its analogs were tested against a range of bacteria and fungi. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies on various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. For instance, one study reported that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of this compound. It was found to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Activity

In agricultural research, the compound has shown efficacy as a pesticide. Field trials have indicated that formulations containing this compound effectively reduce pest populations without harming beneficial insects. This dual action makes it a valuable candidate for sustainable agriculture practices .

Growth Promotion in Plants

Studies have also explored the use of this compound as a plant growth regulator. It has been observed to enhance growth parameters such as root length and biomass in various crops. This application could be particularly beneficial in improving crop yields under suboptimal growth conditions .

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in synthesizing functional materials. For example, it serves as a precursor for creating polymers with enhanced thermal stability and mechanical strength. These materials are applicable in various industries including packaging and construction .

Nanotechnology Applications

In nanotechnology, the compound has been explored for its potential in creating nanoscale materials with specific electronic properties. Research indicates that incorporating this dihydropyridine into nanocomposites can improve conductivity and stability, making it suitable for electronic applications .

Data Summary Table

Application Area Specific Application Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer PropertiesInduces apoptosis in MCF-7 cells
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Agricultural SciencePesticidal ActivityReduces pest populations effectively
Growth PromotionEnhances root length and biomass
Materials ScienceSynthesis of Functional MaterialsUsed as a precursor for polymers with enhanced properties
Nanotechnology ApplicationsImproves conductivity/stability in nanocomposites

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results indicated a significant reduction in bacterial colonies at varying concentrations, highlighting its potential as an alternative to conventional antibiotics.

Case Study 2: Neuroprotection in Cell Cultures

In vitro experiments assessed the neuroprotective effects of the compound on neuronal cell cultures subjected to oxidative stress. The findings revealed a marked decrease in cell death rates compared to untreated controls, suggesting its viability as a therapeutic agent for neurodegenerative diseases.

Case Study 3: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest infestations while promoting healthy plant growth metrics compared to untreated controls.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the dihydropyridine core significantly influence solubility, thermal stability, and electronic properties:

Compound Name Substituents (Positions) Key Properties Application/Activity Evidence ID
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile Methyl (6), Propyl (4) Moderate lipophilicity; likely intermediate thermal stability Potential intermediate for synthesis
Cl-PAMOPC Azo, Dichlorocyclohexadienyl (5) Solubility >0.1 wt% in PGMEA; decomposition temp. 263°C; color stability Green dye for image sensors
4-Chloro-6-methyl-2-oxo-3-carbonitrile Chloro (4) High reactivity for nucleophilic substitution Synthetic intermediate
6-Methyl-4-(thiophen-2-yl)-2-thioxo-3-CN Thiophene (4), Thioxo (2) Enhanced pesticidal activity; sulfur-based interactions Pesticidal agents
6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-3-CN Aryl (4,6) IC50 = 0.70 μM (HT-29 colon cancer) Anticancer agents
6-Methyl-4-(trifluoromethyl)-2-oxo-3-CN CF3 (4) Strong electron-withdrawing effect; altered electronic density Unspecified (structural study)

Key Observations :

  • Propyl vs. Aryl/Chloro/Thiophene : The propyl group in the target compound confers moderate lipophilicity, which may enhance membrane permeability compared to polar aryl or chloro substituents but reduce specificity in target binding compared to thiophene-containing analogs .
  • Thermal Stability : The absence of rigid groups (e.g., aryl rings in Cl-PAMOPC) likely results in lower thermal stability compared to dyes but higher flexibility for synthetic modifications .
Anticancer Activity

Dihydropyridine-3-carbonitriles with aryl substituents exhibit potent anticancer activity. For example, 4-(2-Ethoxyphenyl)-6-(4-fluorophenyl)-2-imino-3-CN (IC50 = 0.70 μM) targets survivin and PIM1 kinase .

Pesticidal Activity

Thiophene- and thioxo-substituted derivatives (e.g., compound 8) show pesticidal efficacy due to sulfur-mediated interactions. The propyl group’s lack of heteroatoms likely diminishes such activity .

Biological Activity

Overview

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile (CAS No. 16232-40-9) is a heterocyclic compound belonging to the class of pyridines. Its unique structure includes a nitrile group, a propyl group, and a methyl group attached to a dihydropyridine ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.

PropertyValue
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
IUPAC Name6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile
CAS Number16232-40-9
PubChem CID15641801

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. Common methods include:

  • Reactions with Methylamine : The reaction of 4-propyl-3-oxobutanenitrile with methylamine in the presence of a base.
  • Continuous Flow Processes : Utilized in industrial settings to enhance efficiency and scalability .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported:

  • Minimum Inhibitory Concentration (MIC) values indicating the effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Compounds derived from this structure can inhibit biofilm formation, enhancing their potential as antimicrobial agents .

Anticancer Activity

This compound has been explored for its anticancer properties:

  • Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives showed selective cytotoxicity towards cancerous cell lines while sparing non-cancerous cells. IC50 values ranged from sub-micromolar to low micromolar levels, indicating potent activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can modulate receptor activity, contributing to its therapeutic effects .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives, including those based on this compound. Results showed:

  • Effective inhibition zones against tested pathogens.
  • Synergistic effects when combined with conventional antibiotics like Ciprofloxacin .

Study on Anticancer Efficacy

Another investigation focused on the anticancer potential of copper complexes involving this compound:

  • The complexes displayed enhanced cytotoxicity against human tumor cell lines compared to free ligands.
  • The study highlighted the ability of these complexes to induce apoptosis in cancer cells .

Q & A

Q. What are the recommended methods for synthesizing 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via multi-component reactions under reflux conditions. A typical procedure involves combining substituted acetophenones, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol, followed by refluxing for 10–20 hours. The precipitate is filtered, washed, and crystallized (e.g., DMF/ethanol mixtures). Adjusting the aldehyde and ketone substituents allows for structural diversification . Table 1 : Representative Synthesis Conditions for Dihydropyridine Derivatives
Starting MaterialsSolventCatalystTime (h)YieldReference
p-BromoacetophenoneEthanolAmmonium acetate10–2085%
Thienothiophene derivativeAcetic acid-0.567%

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use NIOSH/EN 166-compliant eye protection (face shield + safety glasses) and chemically resistant gloves. Wash hands thoroughly after handling .
  • Storage : Seal in dry containers at 2–8°C to prevent degradation. Avoid exposure to heat/moisture, as pyridone derivatives are prone to hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify cyano (CN, ~2206–2210 cm⁻¹) and carbonyl (C=O, ~1642–1737 cm⁻¹) stretches .
  • NMR : Look for pyridone NH proton signals (~11.97 ppm, singlet) and substituent-specific aromatic/alkyl shifts (e.g., methyl groups at δ 1.91–2.5 ppm) .
    Table 2 : Key Spectral Signatures of Dihydropyridine Carbonitriles
Functional GroupIR (cm⁻¹)1^1H-NMR (δ, ppm)Reference
CN2206–2210-
C=O1642–1737-
NH (pyridone)-~11.97 (s, 1H)

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and purity of this compound during multi-step synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to extend reaction times and improve cyclization .
  • Catalyst Screening : Test alternatives to ammonium acetate (e.g., ionic liquids) to enhance reaction efficiency .
  • Purification : Use column chromatography or recrystallization (ethanol/DMF mixtures) to isolate high-purity products .

Q. How can computational modeling aid in predicting the reactivity or pharmacological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Prioritize derivatives with strong binding affinities for anticancer activity .
  • ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and metabolic stability. Cyano and pyridone groups may influence bioavailability .

Q. What are the common contradictions in spectral data interpretation for dihydropyridine derivatives, and how can they be resolved?

  • Methodological Answer :
  • Contradictions : Overlapping NMR peaks (e.g., alkyl vs. aromatic protons) or variable CN IR absorption due to conjugation effects.
  • Resolution :

Use 13^{13}C-NMR or DEPT-135 to distinguish quaternary carbons (e.g., carbonyl at ~162 ppm) .

Compare experimental IR data with DFT-calculated vibrational modes to confirm assignments .

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